Cas no 108847-96-7 (5-Bromo-6-chloro-3-indoxyl-1,3-diacetate)

5-Bromo-6-chloro-3-indoxyl-1,3-diacetate is a chromogenic substrate widely used in enzymatic assays, particularly for detecting β-galactosidase activity. The compound features a halogenated indoxyl core, which, upon enzymatic cleavage of the acetate groups, undergoes oxidative dimerization to form an insoluble blue-green precipitate (5,5'-dibromo-4,4'-dichloro-indigo). This property makes it highly valuable in histochemical and microbiological applications, offering superior sensitivity and low background interference compared to non-halogenated analogs. The bromo and chloro substitutions enhance the stability and chromogenic intensity of the final product. Its diacetate form improves cell permeability, facilitating intracellular enzyme detection. The compound is particularly useful in molecular biology for reporter gene assays and in diagnostic kits for bacterial identification.
5-Bromo-6-chloro-3-indoxyl-1,3-diacetate structure
108847-96-7 structure
Product Name:5-Bromo-6-chloro-3-indoxyl-1,3-diacetate
CAS No:108847-96-7
MF:C12H9BrClNO3
MW:330.561761617661
MDL:MFCD06797509
CID:1186415
PubChem ID:21862568
Update Time:2025-07-02

5-Bromo-6-chloro-3-indoxyl-1,3-diacetate Chemical and Physical Properties

Names and Identifiers

    • 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate
    • 3-Acetoxy-1-acetyl-5-brom-6-chlor-indol
    • FT-0668005
    • CTK8F9678
    • AG-G-04189
    • Ethynyl Estradiol 3-Acetate
    • 3-acetoxy-1-acetyl-5-bromo-6-chloro-indole
    • 5-BROMO-6-CHLOROINDOLYL 1,3-DIACETATE
    • 19-Nor-17
    • A)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol 3-Acetate
    • A-pregna-1,3,5(10)-trien-20-yne-3,17-diol 3-Acetate
    • 5-Bromo-6-chloro-3-indolyl-1,3-diacetate
    • 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol acetate (ester)
    • (1-acetyl-5-bromo-6-chloroindol-3-yl) acetate
    • AMY41447
    • SY070054
    • DB-311752
    • CS-0179167
    • A895181
    • 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate
    • 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ylacetate
    • 108847-96-7
    • AKOS025395912
    • MFCD06797509
    • AS-67602
    • 5-Bromo-6-chloroindolyl-1,3-diacetate
    • 1-ACETYL-5-BROMO-6-CHLOROINDOL-3-YL ACETATE
    • 1-Acetyl-5-bromo-6-chloro-3-indolyl Acetate
    • N-Acetyl-5-bromo-6-chloro-indole-3-acetate, 97%
    • 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate≥ 99% (HPLC)
    • MDL: MFCD06797509
    • Inchi: 1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3
    • InChI Key: QOSOMKUVYQFRDU-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1)C(=CN2C(C)=O)OC(C)=O)Cl

Computed Properties

  • Exact Mass: 328.94500
  • Monoisotopic Mass: 328.94543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 48.3Ų

Experimental Properties

  • Melting Point: 171-172 ºC
  • Solubility: Almost insoluble (0.043 g/l) (25 º C),
  • PSA: 48.30000
  • LogP: 3.64260

5-Bromo-6-chloro-3-indoxyl-1,3-diacetate Security Information

5-Bromo-6-chloro-3-indoxyl-1,3-diacetate Customs Data

  • HS CODE:29339900

5-Bromo-6-chloro-3-indoxyl-1,3-diacetate Pricemore >>

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5-Bromo-6-chloro-3-indoxyl-1,3-diacetate Suppliers

Amadis Chemical Company Limited
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(CAS:108847-96-7)5-Bromo-6-chloro-3-indoxyl-1,3-diacetate
Order Number:A895181
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:50
Price ($):914.0
Email:sales@amadischem.com

Additional information on 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate

Professional Introduction to 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate (CAS No. 108847-96-7)

5-Bromo-6-chloro-3-indoxyl-1,3-diacetate is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 108847-96-7, is a derivative of indoxyl and features both bromo and chloro substituents, making it a valuable intermediate in the synthesis of various biologically active molecules. The dual functionality of this compound allows for diverse chemical modifications, which has opened up numerous possibilities in drug discovery and development.

The structure of 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate consists of an indole core substituted with acetoxy groups at the 1 and 3 positions, while the 5 and 6 positions are occupied by bromine and chlorine atoms, respectively. This specific arrangement imparts unique reactivity that makes it particularly useful in medicinal chemistry. The presence of both halogen atoms enhances its utility as a building block for more complex molecules, enabling the construction of intricate pharmacophores.

In recent years, there has been growing interest in indole derivatives due to their broad spectrum of biological activities. Indole compounds are known for their roles in various physiological processes and have been extensively studied for their potential therapeutic applications. Among these derivatives, those containing bromo and chloro substituents have shown particular promise in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases.

One of the most compelling aspects of 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate is its versatility in synthetic chemistry. The acetoxy groups provide sites for further functionalization, allowing researchers to introduce additional moieties such as amines, alcohols, or other heterocycles. This flexibility has been leveraged in the development of novel drug candidates targeting specific disease mechanisms. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes and receptors involved in metabolic disorders.

Recent research has highlighted the potential of 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate in the synthesis of small-molecule inhibitors. These inhibitors have shown promise in preclinical studies by selectively modulating key targets associated with diseases such as diabetes and cardiovascular disorders. The compound's ability to serve as a scaffold for designing molecules with enhanced binding affinity and selectivity has made it a cornerstone in the development of next-generation therapeutics.

The pharmaceutical industry has taken note of these findings, leading to increased investment in indole-based drug discovery programs. Companies are actively exploring ways to incorporate derivatives like 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate into their pipelines to develop new treatments for unmet medical needs. This trend underscores the importance of having versatile intermediates like this one available for researchers to work with.

Moreover, the environmental impact of using such compounds has been a point of consideration in recent studies. Researchers are increasingly focusing on green chemistry principles to minimize waste and improve sustainability during synthesis. The use of 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate as an intermediate aligns with these goals by providing a synthetic route that is both efficient and environmentally friendly.

In conclusion, 5-Bromo-6-chloro-3-indoxyl-1,3-diacetate (CAS No. 108847-96-7) represents a significant advancement in the field of medicinal chemistry. Its unique structural features make it an invaluable tool for synthesizing complex biologically active molecules. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:108847-96-7)5-Bromo-6-chloro-3-indoxyl-1,3-diacetate
A895181
Purity:99%
Quantity:25g
Price ($):914.0
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